

Application Notes and Protocols: (rac)-TBAJ-5307 Synergy with Bedaquiline

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Compound of Interest

Compound Name: (rac)-TBAJ-5307

Cat. No.: B15565581

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Introduction

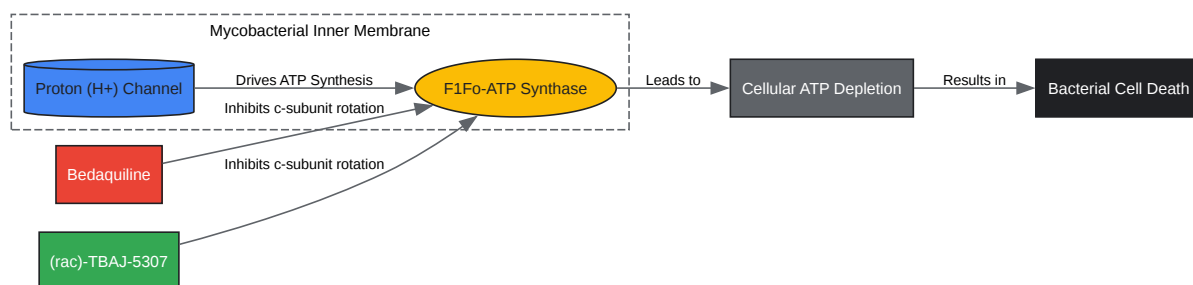
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutic strategies. Combination therapy, which can enhance efficacy, lower required dosages, and reduce the likelihood of developing resistance, is a cornerstone of modern anti-tubercular treatment. Bedaquiline (BDQ), a diarylquinoline that inhibits the mycobacterial F-ATP synthase, has been a significant advancement in the treatment of MDR-TB.^{[1][2][3]} **(rac)-TBAJ-5307** is a next-generation diarylquinoline, also targeting the F-ATP synthase, which has demonstrated potent activity against non-tuberculous mycobacteria (NTM).^{[4][5][6]}

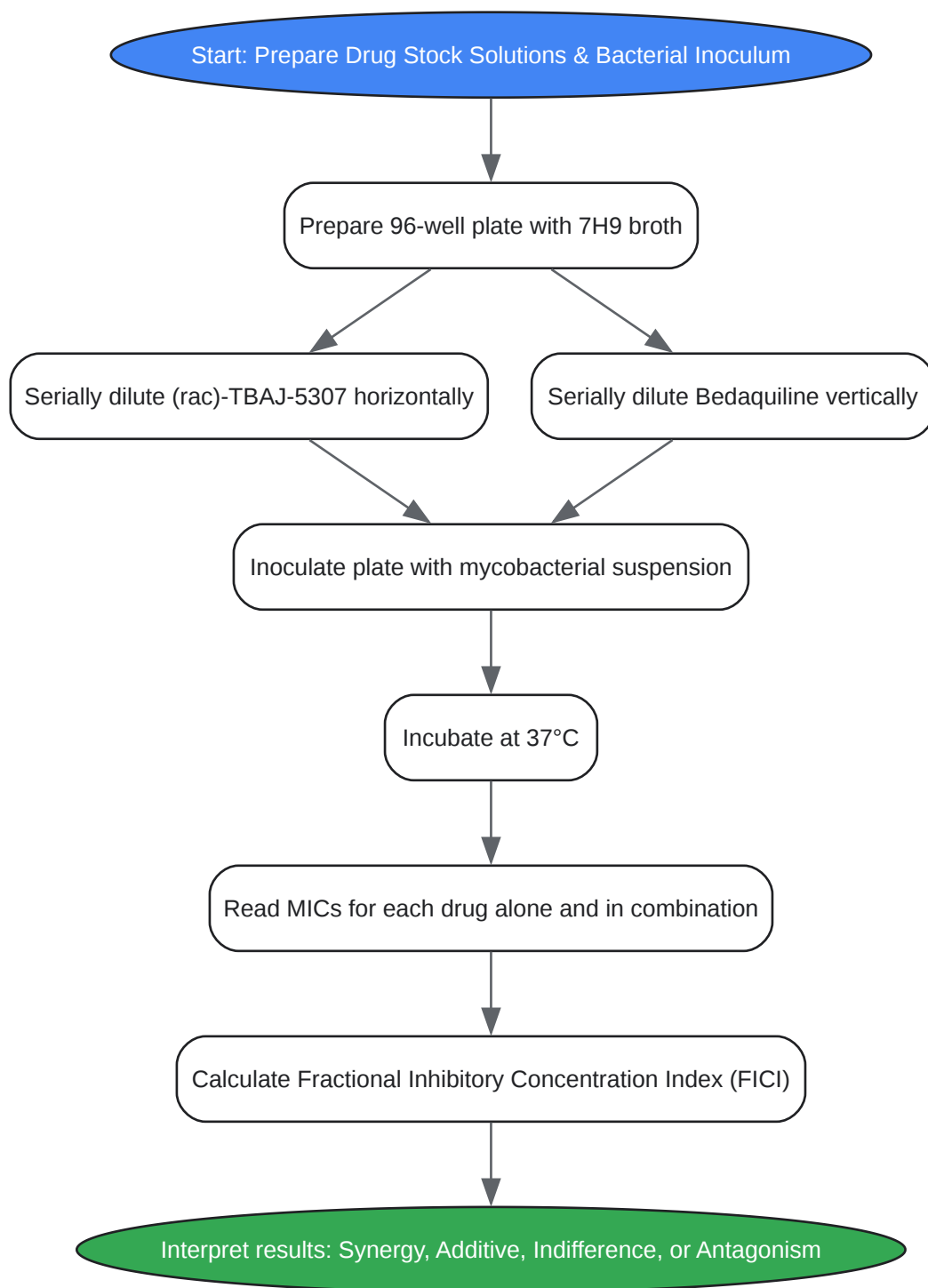
This document provides detailed application notes and protocols for assessing the synergistic potential of a combination of **(rac)-TBAJ-5307** and bedaquiline against mycobacterial species. As both compounds target the same essential enzyme, understanding their interaction—whether synergistic, additive, indifferent, or antagonistic—is critical for any potential co-administration strategy.

Currently, there is no publicly available data on the synergistic interaction between **(rac)-TBAJ-5307** and bedaquiline. Therefore, this document serves as a comprehensive guide for researchers to conduct these synergy studies in their own laboratories.

Mechanism of Action: A Shared Target

Both bedaquiline and TBAJ-5307 exert their antimycobacterial effects by inhibiting the F₁F_o-ATP synthase, an enzyme crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell.^{[1][7]} Specifically, they bind to the rotating c-ring of the F_o subunit, effectively stalling the enzyme and leading to a depletion of cellular ATP, which ultimately results in bacterial cell death.^{[8][9]} Given their common target, investigating their combined effect is of significant interest.





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